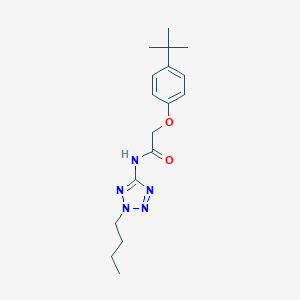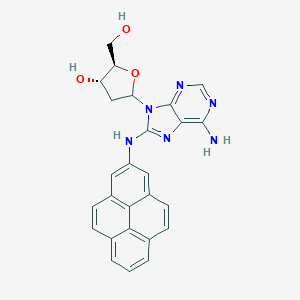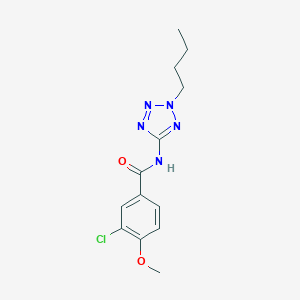
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate, also known as HPTS, is a fluorescent dye that is widely used in scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is commonly used as a fluorescent probe in biological and chemical assays. It has been used to study the binding of proteins, DNA, and RNA, as well as the activity of enzymes. This compound is also used to measure intracellular pH in living cells and to monitor changes in pH during chemical reactions.
Wirkmechanismus
Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is a pH-sensitive dye that emits fluorescence when excited by light. The fluorescence intensity of this compound is dependent on the pH of the environment it is in. At low pH, this compound emits a blue-green fluorescence, while at high pH, it emits a yellow-green fluorescence. This property makes this compound an excellent tool for measuring pH changes in biological and chemical systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biological systems at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use this compound at appropriate concentrations and to minimize exposure to biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate is its pH sensitivity, which allows for the measurement of pH changes in real-time. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, this compound has limitations in terms of its sensitivity and selectivity. It may also interfere with other fluorescent dyes and can be affected by environmental factors such as temperature and ionic strength.
Zukünftige Richtungen
There are several future directions for research on Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate. One area of interest is the development of new fluorescent dyes with improved sensitivity and selectivity for pH measurement. Another area of research is the use of this compound in the development of biosensors for clinical and environmental applications. Additionally, the use of this compound in combination with other fluorescent dyes and imaging techniques may provide new insights into biological and chemical processes.
Synthesemethoden
The synthesis of Tris(tetramethylammonium) 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylate involves the reaction of 5-hydroxy-1-(4-sulphonatophenyl)-4-(4-sulphonatophenylazo)pyrazole-3-carboxylic acid with tris(tetramethylammonium) hydroxide. The reaction is carried out in a solvent such as water or methanol, and the product is purified through filtration and recrystallization.
Eigenschaften
CAS-Nummer |
131013-81-5 |
|---|---|
Molekularformel |
C28H48N7O9S2+3 |
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;tetramethylazanium |
InChI |
InChI=1S/C16H12N4O9S2.3C4H12N/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;3*1-5(2,3)4/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3*1-4H3/q;3*+1 |
InChI-Schlüssel |
WPYDLALKWDHDQN-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
131013-81-5 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
